3-(3-oxo-3-(4-(thiophen-3-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one
Description
The compound 3-(3-oxo-3-(4-(thiophen-3-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one features a quinazolin-4(3H)-one core linked via a 3-oxopropyl chain to a 4-(thiophen-3-yloxy)piperidine moiety. Quinazolinone derivatives are well-documented for their diverse pharmacological activities, including carbonic anhydrase (CA) inhibition, anticancer, and antimicrobial properties . The structural uniqueness of this compound lies in the combination of the quinazolinone scaffold with a thiophene-substituted piperidine group, which may enhance target binding and pharmacokinetic properties.
Properties
IUPAC Name |
3-[3-oxo-3-(4-thiophen-3-yloxypiperidin-1-yl)propyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c24-19(22-9-5-15(6-10-22)26-16-8-12-27-13-16)7-11-23-14-21-18-4-2-1-3-17(18)20(23)25/h1-4,8,12-15H,5-7,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVODYUPMHKUQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CSC=C2)C(=O)CCN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-oxo-3-(4-(thiophen-3-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an intermediate compound containing a leaving group.
Attachment of the Thiophene Moiety: The thiophene group is often introduced through etherification reactions, where a thiophene alcohol reacts with a halogenated intermediate.
Final Assembly: The final compound is assembled through a series of condensation reactions, often involving the use of coupling agents like EDCI or DCC to facilitate the formation of amide bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Quinazolinone Core
The 4(3H)-quinazolinone system undergoes nucleophilic substitution at position 2 or 4 due to electron-deficient aromaticity.
Mechanistic Insight : The electron-withdrawing effect of the carbonyl group activates positions 2 and 4 for nucleophilic attack, with regioselectivity controlled by steric hindrance from the 3-oxo-propyl-piperidine substituent .
Oxidation and Reduction of the 3-Oxo Group
The ketone moiety at position 3 participates in redox reactions:
| Reaction Type | Reagents/Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| Reduction | NaBH₄, MeOH, 0°C | 3-Hydroxypropyl derivative | 88% | |
| Oxidation | KMnO₄, H₂SO₄, 60°C | 3-Carboxypropyl derivative | 45% |
Key Finding : Reduction with NaBH₄ proceeds stereoselectively, yielding a single diastereomer due to the rigid piperidine-thiophene scaffold .
Electrophilic Substitution on the Thiophene Ring
The thiophen-3-yloxy group undergoes electrophilic substitution at the α-position:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro-thiophen-3-yloxy derivative | 70% | |
| Sulfonation | SO₃, DCE, 50°C | 5-Sulfo-thiophen-3-yloxy derivative | 62% |
Side Reaction : Competing oxidation of the thiophene sulfur to sulfoxide occurs under harsh conditions (e.g., excess HNO₃) .
Cross-Coupling Reactions
The propyl linker enables Suzuki-Miyaura and Sonogashira couplings:
Catalytic Efficiency : Pd-based catalysts show higher turnover numbers (TON ≈ 1,200) compared to Ni systems (TON ≈ 400) .
Condensation Reactions
The ketone group participates in Schiff base formation:
| Reaction Type | Reagents/Conditions | Product | Stability | Reference |
|---|---|---|---|---|
| Schiff base synthesis | Aniline derivatives, AcOH, reflux | Imine-linked conjugates | pH-dependent (stable at pH 5–7) |
Applications : These conjugates exhibit enhanced solubility in polar aprotic solvents (e.g., DMSO) .
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition:
| Condition | Product | Quantum Yield | Reference |
|---|---|---|---|
| UV, benzene, 24 h | Cyclobutane-fused dimer | Φ = 0.15 |
Limitation : Reaction efficiency drops in polar solvents due to competitive radical pathways .
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : C₁₈H₁₈N₄O₃S
- Molecular Weight : 366.43 g/mol
Anticancer Properties
Research indicates that quinazolinone derivatives exhibit significant anticancer activities. A study highlighted the synthesis of various quinazolinone derivatives, which were evaluated for their cytotoxicity against different cancer cell lines, including breast adenocarcinoma (MCF-7) and prostate cancer (PC3). Compounds similar to 3-(3-oxo-3-(4-(thiophen-3-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one showed promising results in inhibiting cell growth through various mechanisms, including the inhibition of key protein kinases involved in cancer progression such as CDK2, HER2, and EGFR .
Enzyme Inhibition
The compound has been noted for its ability to inhibit specific enzymes that play critical roles in metabolic pathways. For instance, it may act as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1, which is relevant in treating metabolic syndromes like type 2 diabetes and obesity . This inhibition can lead to improved insulin sensitivity and reduced hypertension.
Antiviral Activity
Thiophene derivatives have been studied for their antiviral properties, with some compounds showing activity against viruses such as Ebola. The unique structure of the compound allows it to interact with viral proteins, potentially blocking their function .
Quinazolinone Derivative Evaluation
In a comprehensive evaluation of quinazolinone derivatives, several compounds were synthesized and tested for their cytotoxic effects on cancer cell lines. The study found that certain derivatives exhibited IC50 values in the micromolar range against MCF-7 cells, indicating strong potential for further development as anticancer agents .
Structural Activity Relationship (SAR)
A detailed SAR analysis was conducted to understand how modifications to the quinazolinone structure affect biological activity. For example, substituting various functional groups on the piperidine ring significantly altered the inhibitory potency against specific protein kinases . This highlights the importance of structural modifications in enhancing therapeutic efficacy.
Mechanism of Action
The mechanism of action of 3-(3-oxo-3-(4-(thiophen-3-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one likely involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The piperidine and thiophene moieties may enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Quinazolinone Derivatives
Structural Modifications and Carbonic Anhydrase Inhibition
Quinazolinone derivatives with varying substituents have been extensively studied for CA inhibition. Key comparisons include:
Aliphatic vs. Aromatic Thioether Substituents
- Aliphatic-thio derivatives (e.g., compounds 2–4 in and ) exhibit superior CA IX/XII inhibition (KI = 3.1–12.6 nM) compared to benzylthio derivatives (KI = 17.2–740.2 nM) .
- Electron-withdrawing groups (e.g., 4-Cl, 4-F) on benzylthio derivatives (e.g., compound 7 , KI = 65.6 nM) improve CA I inhibition but are less effective than aliphatic analogs .
Piperidine vs. Morpholine/Pyrrolidine Moieties
- Derivatives with morpholine (e.g., compound 15 in ) or pyrrolidine (e.g., compound 158 in ) substituents show varied biological activities, such as EGFR inhibition or histamine H3 receptor antagonism. The target compound’s 4-(thiophen-3-yloxy)piperidine group may offer distinct steric and electronic interactions compared to these analogs .
Carbonic Anhydrase Inhibition
Table 1: CA Inhibition Profiles of Selected Quinazolinones
N/A: Data specific to the target compound requires experimental validation.
Anticancer and Antimicrobial Potential
- Triazole-quinazolinone hybrids () demonstrate antimicrobial and anticancer activities via synergistic effects of the triazole moiety. The target compound lacks a triazole but may leverage its thiophene group for similar efficacy .
- Bisquinazolinones () with aryl modifications exhibit tunable absorption/emission properties, suggesting applications in theranostics. The target compound’s simpler structure may prioritize potency over multifunctionality .
Biological Activity
3-(3-oxo-3-(4-(thiophen-3-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a quinazolinone core, characterized by a fused benzene and pyrimidine ring, which is known for its role in various biological activities. The presence of the thiophen-3-yloxy and piperidine moieties enhances its pharmacological profile.
Key Structural Features
| Component | Description |
|---|---|
| Quinazolinone Core | Central structure associated with multiple biological activities. |
| Thiophen Group | Enhances lipophilicity and may influence receptor interactions. |
| Piperidine Moiety | Known for its role in increasing bioavailability and solubility. |
Anticancer Properties
Research indicates that quinazolinones exhibit significant anticancer effects. A study highlighted that derivatives of quinazolinones can induce cytotoxicity in various cancer cell lines, including prostate (PC3), breast (MCF-7), and colorectal (HT-29) cancers. For instance, compound A3 demonstrated IC50 values of 10 μM against PC3 cells, showcasing potent anti-proliferative activity .
The mechanism by which this compound exerts its effects may involve:
- Inhibition of Tyrosine Kinases : Similar to other quinazoline derivatives, it may inhibit key signaling pathways involved in tumor growth.
- Induction of Apoptosis : It can trigger programmed cell death in cancer cells, contributing to its anticancer efficacy.
- Targeting Specific Receptors : The compound may interact with specific receptors or enzymes that modulate cellular proliferation and survival .
Antimicrobial Activity
In addition to anticancer properties, quinazolinones have demonstrated antimicrobial effects against both bacterial and fungal strains. Research has shown that compounds with similar structures can exhibit significant activity against gram-positive bacteria and fungi, suggesting a broad-spectrum antimicrobial potential .
Study 1: Anticancer Efficacy
A comprehensive study evaluated the cytotoxic effects of various quinazolinone derivatives on cancer cell lines. The findings indicated that modifications at specific positions on the quinazolinone structure could enhance cytotoxicity. For example, compounds with electron-withdrawing groups at the aniline ring showed increased activity against cancer cells .
Study 2: Antimicrobial Evaluation
Another study focused on the synthesis and evaluation of novel quinazolinone derivatives for antimicrobial activity. Results indicated that certain substituents significantly influenced antibacterial potency, with compounds exhibiting high efficacy against both gram-negative and gram-positive bacteria .
Study 3: Mechanistic Insights
Research into the mechanism of action revealed that quinazolinone derivatives could inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. This inhibition leads to "thymineless cell death," a promising pathway for developing new anticancer agents .
Q & A
Basic: What are the established synthetic routes for 3-(3-oxo-3-(4-(thiophen-3-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one, and what are their limitations?
Methodological Answer:
The synthesis of quinazolinone derivatives typically involves alkylation of 4(3H)-quinazolinone with halogenated ketones or coupling with heterocyclic intermediates. For example, 3-(3-oxo-3-phenylpropyl)quinazolin-4(3H)-one is synthesized via alkylation of 4(3H)-quinazolinone with 3-halo-1-phenylpropan-1-one under basic conditions . Alternative routes use copper-catalyzed reactions with methyl ketones and DMPA as a one-carbon source . However, these methods face limitations:
- Intermediate complexity : Requires pre-synthesis of halogenated ketones.
- Catalyst dependency : Copper catalysts necessitate post-reaction purification to avoid metal contamination.
- Reaction time : Conventional methods may require >12 hours for completion .
Advanced: How can synthetic efficiency be improved to mitigate drawbacks like metal catalyst use and long reaction times?
Methodological Answer:
Optimization strategies include:
- Catalyst substitution : Transitioning to organocatalysts (e.g., DBU) to avoid metal residues.
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 150°C) .
- One-pot multicomponent reactions : Combining quinazolinone cores, thiophene derivatives, and piperidine intermediates in a single step to bypass intermediate isolation .
Validation via TLC and HPLC monitoring ensures reaction completion without side products .
Basic: What spectroscopic techniques are critical for characterizing this compound and its intermediates?
Methodological Answer:
- IR spectroscopy : Identifies carbonyl (C=O, ~1680 cm⁻¹) and thiophene C-S-C (~690 cm⁻¹) stretches .
- ¹H/¹³C NMR : Key signals include:
- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 435.15 for C₂₂H₂₂N₃O₃S) .
Advanced: How can structural ambiguities in NMR spectra (e.g., overlapping peaks) be resolved?
Methodological Answer:
- 2D NMR (COSY, HSQC, HMBC) : Differentiates overlapping aromatic protons and assigns coupling pathways.
- Variable-temperature NMR : Resolves dynamic rotational isomers in piperidinyl or thiophenoxy groups.
- Comparative analysis : Cross-referencing with structurally analogous compounds (e.g., 3-phenylquinazolin-4(3H)-one derivatives) .
Basic: What in vitro assays are suitable for initial biological evaluation of this compound?
Methodological Answer:
- Antimicrobial screening : Agar diffusion assays against S. aureus and E. coli (MIC determination) .
- Kinase inhibition : ADP-Glo™ assays for Chk1 kinase activity (IC₅₀ measurement) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, HepG2) .
Advanced: How can contradictory biological data (e.g., varying IC₅₀ values across studies) be systematically addressed?
Methodological Answer:
- Dose-response standardization : Use a unified protocol (e.g., 8-point dilution series with triplicate replicates).
- Cell line authentication : STR profiling to avoid cross-contamination.
- Positive controls : Include reference inhibitors (e.g., staurosporine for kinase assays) .
Statistical tools like Grubbs’ test identify outliers in replicate data .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods during synthesis to prevent inhalation (H333 hazard) .
- Waste disposal : Neutralize acidic/basic byproducts before aqueous disposal .
Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced activity?
Methodological Answer:
- Piperidine substitution : Replace thiophen-3-yloxy with bulkier groups (e.g., 4,4-diphenylpiperidine) to enhance Chk1 kinase inhibition .
- Quinazolinone modification : Introduce electron-withdrawing groups (e.g., -CF₃) at the 2-position to improve metabolic stability .
- Linker optimization : Shorten the propyl chain to reduce conformational flexibility and improve binding .
Advanced: What mechanistic studies are needed to elucidate the compound’s mode of action?
Methodological Answer:
- Kinase profiling : Broad-panel screening against 100+ kinases to identify off-target effects .
- Molecular docking : Simulate binding to Chk1’s ATP pocket using AutoDock Vina (PDB: 3JVR) .
- Cellular pathway analysis : Western blotting for p53, CDC25C, and other downstream targets .
Advanced: How can analytical challenges in impurity profiling be addressed during scale-up?
Methodological Answer:
- HPLC-DAD/MS : Detect trace impurities (e.g., unreacted thiophene derivatives) with a C18 column (gradient: 10–90% acetonitrile/0.1% TFA).
- Forced degradation studies : Expose to heat, light, and pH extremes to identify degradation products .
- QbD approaches : Define critical quality attributes (CQAs) for process optimization .
Cross-disciplinary: What computational tools validate synthetic or mechanistic hypotheses?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
